9H-fluoren-9-yl cyclopropanecarboxylate
CAS No.: 88070-89-7
Cat. No.: VC17613980
Molecular Formula: C17H14O2
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88070-89-7 |
---|---|
Molecular Formula | C17H14O2 |
Molecular Weight | 250.29 g/mol |
IUPAC Name | 9H-fluoren-9-yl cyclopropanecarboxylate |
Standard InChI | InChI=1S/C17H14O2/c18-17(11-9-10-11)19-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2 |
Standard InChI Key | OFYOQOBJMZBBQC-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C(=O)OC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
9H-Fluoren-9-yl cyclopropanecarboxylate is hypothesized to consist of a cyclopropane ring fused to a carboxylic acid ester, where the fluorenylmethyloxycarbonyl (Fmoc) group serves as the esterifying alcohol. The Fmoc group is a cornerstone of modern peptide synthesis, prized for its stability under basic conditions and ease of removal via piperidine treatment . The cyclopropane ring introduces steric constraints and electronic effects that influence reactivity, making this compound a candidate for specialized applications requiring rigid molecular frameworks.
A closely related compound, 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid (CAS: 126705-22-4), shares structural similarities, differing primarily in the presence of an amide linkage rather than an ester bond . This analog has a molecular formula of and a molecular weight of 323.34 g/mol, as confirmed by high-performance liquid chromatography (HPLC) purity assessments (>99.7%) .
Nomenclature and Synonyms
The systematic IUPAC name for 9H-fluoren-9-yl cyclopropanecarboxylate is cyclopropanecarboxylic acid, (9H-fluoren-9-yl)methyl ester. Alternative designations include:
-
Fmoc-cyclopropanecarboxylate
-
(9H-Fluoren-9-yl)methyl cyclopropanecarboxylate
-
9-Fluorenylmethyl cyclopropanecarboxylate
These synonyms reflect the compound’s functional groups and esterification pattern, aligning with naming conventions for Fmoc-protected derivatives .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 9H-fluoren-9-yl cyclopropanecarboxylate likely proceeds via an esterification reaction between cyclopropanecarboxylic acid and (9H-fluoren-9-yl)methyl carbonochloridate (Fmoc-Cl, CAS: 28920-43-6), a widely used reagent for introducing the Fmoc group . This reaction typically occurs under Schotten-Baumann conditions, where the acid chloride reacts with the carboxylic acid in the presence of a base such as sodium bicarbonate:
Key parameters influencing yield and purity include:
-
Solvent selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are common for their ability to dissolve both Fmoc-Cl and carboxylic acids .
-
Temperature: Reactions are often conducted at 0°C to mitigate side reactions such as hydrolysis of the acid chloride .
-
Stoichiometry: A 1:1 molar ratio of acid to Fmoc-Cl ensures complete conversion, though excess Fmoc-Cl may be used to drive the reaction .
Analytical Validation
For the analogous compound 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid, nuclear magnetic resonance (NMR) spectroscopy and HPLC have been employed to verify structural integrity and purity . The NMR spectrum of this compound displays characteristic fluorenyl aromatic protons at 7.2–7.9 ppm and cyclopropane methylene protons near 1.0–1.5 ppm . Similar techniques would apply to 9H-fluoren-9-yl cyclopropanecarboxylate, with ester carbonyl signals expected at ~170 ppm in NMR .
Physicochemical Properties
Molecular and Thermal Characteristics
While direct data for 9H-fluoren-9-yl cyclopropanecarboxylate are scarce, extrapolation from related compounds provides insights:
The compound’s hydrophobicity (Log P ≈ 3.72) suggests moderate solubility in organic solvents like DCM and THF, aligning with its role in solid-phase peptide synthesis .
Applications in Organic Synthesis
Peptide Chemistry
The Fmoc group is a linchpin of modern peptide synthesis, enabling sequential deprotection without affecting acid-labile side chains . Incorporating a cyclopropane ring into the carboxylate moiety could confer unique advantages:
-
Conformational restraint: The cyclopropane’s rigid structure may stabilize β-turn motifs in peptides, enhancing biological activity .
-
Metabolic resistance: Cyclopropane-containing peptides often exhibit prolonged half-lives in vivo due to reduced enzymatic cleavage .
Materials Science
Cyclopropane esters are explored as monomers for polymers with high thermal stability. For example, copolymerization with ethylene or styrene derivatives could yield materials with tailored glass transition temperatures () and mechanical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume